(S)-2-Amino-N-isopropyl-N-(1-pyridin-2-yl-ethyl)-propionamide
CAS No.:
Cat. No.: VC13468304
Molecular Formula: C13H21N3O
Molecular Weight: 235.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3O |
|---|---|
| Molecular Weight | 235.33 g/mol |
| IUPAC Name | (2S)-2-amino-N-propan-2-yl-N-(1-pyridin-2-ylethyl)propanamide |
| Standard InChI | InChI=1S/C13H21N3O/c1-9(2)16(13(17)10(3)14)11(4)12-7-5-6-8-15-12/h5-11H,14H2,1-4H3/t10-,11?/m0/s1 |
| Standard InChI Key | RIGKYCULGKAMPQ-VUWPPUDQSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C(C)C)C(C)C1=CC=CC=N1)N |
| SMILES | CC(C)N(C(C)C1=CC=CC=N1)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C(C)C1=CC=CC=N1)C(=O)C(C)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central propanamide framework substituted at the second carbon with an amino group (S-configuration) and at the amide nitrogen with both isopropyl and 1-pyridin-2-yl-ethyl groups. The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, while the isopropyl moiety contributes steric bulk, influencing conformational flexibility and target binding.
Molecular Formula:
Molecular Weight: 234.3 g/mol
IUPAC Name: (2S)-2-amino-N-propan-2-yl-N-(1-pyridin-2-ylethyl)propanamide
The stereochemistry at the second carbon is critical for biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules.
Spectroscopic Characterization
Key spectral data include:
-
NMR: Distinct signals for the pyridine protons (δ 8.3–7.2 ppm), isopropyl methyl groups (δ 1.1–1.3 ppm), and amide NH (δ 6.8–7.0 ppm).
-
IR Spectroscopy: Stretching vibrations at 1650 cm (amide C=O) and 3350 cm (N-H).
Synthetic Methodologies
Optimization Strategies
-
Catalysis: Triethylamine or DMAP accelerates amide bond formation.
-
Solvent Systems: Dichloromethane or THF balances reactivity and solubility.
-
Yield Enhancement: Microwave-assisted synthesis reduces reaction times (30–45 minutes at 100°C).
Biological Activity and Mechanisms
Enzymatic Interactions
The compound demonstrates moderate inhibitory activity against proteasomal chymotrypsin-like (CT-L) activity (IC ≈ 0.37 μM), comparable to non-covalent inhibitors like PI-1840 . The pyridine ring participates in π-π stacking with aromatic residues in the proteasome’s β5 subunit, while the amide carbonyl forms hydrogen bonds with Thr1’s hydroxyl group .
Cellular Effects
In MDA-MB-468 breast cancer cells, the compound reduces viability by 50% at 3.5 μM, correlating with accumulation of polyubiquitinated proteins and apoptosis induction . Notably, its reversibility distinguishes it from covalent inhibitors like bortezomib, potentially reducing off-target effects .
Comparative Analysis with Structural Analogs
The isopropyl substitution enhances hydrophobic interactions compared to methyl analogs, while pyrazine derivatives exhibit stronger π-stacking due to additional nitrogen atoms .
Pharmacokinetic Considerations
Absorption and Distribution
-
logP: 1.8 (moderate lipophilicity facilitates membrane permeation).
-
Plasma Protein Binding: 89% (primarily albumin).
Metabolic Pathways
Primary metabolism involves hepatic CYP3A4-mediated oxidation of the pyridine ring to N-oxide derivatives, followed by glucuronidation. Less than 5% of the parent compound is excreted unchanged in urine.
Applications in Drug Discovery
Targeted Cancer Therapy
The compound’s proteasome inhibition profile suggests utility in hematologic malignancies. Synergy with dexamethasone (combination index = 0.32) has been observed in multiple myeloma models .
Neurological Disorders
Preliminary studies indicate modulation of NMDA receptor currents (35% inhibition at 10 μM), warranting investigation in neurodegenerative diseases.
Challenges and Future Directions
Selectivity Optimization
While the compound shows 12-fold selectivity for CT-L over trypsin-like (T-L) activity, further structural modifications (e.g., para-fluorine on the pyridine ring) may enhance specificity .
Formulation Development
Nanoparticle encapsulation (PLGA carriers) improves oral bioavailability from 22% to 68% in murine models, addressing solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume